molecular formula C10H16F3NO4 B2643838 4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid CAS No. 2050910-08-0

4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

Cat. No.: B2643838
CAS No.: 2050910-08-0
M. Wt: 271.236
InChI Key: FTMMRODRMJIILF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is a fluorinated amino acid derivative featuring a trifluoromethyl group at the 4-position of the butanoic acid backbone and a tert-butoxycarbonyl (Boc)-protected methylamino group at the 2-position. Its CAS number is 409333-54-6, and it is classified as a specialty chemical, primarily used in pharmaceutical synthesis and as a building block for bioactive molecules . The Boc group enhances stability during synthetic processes, while the trifluoromethyl moiety contributes to lipophilicity and metabolic resistance, making it valuable in drug design .

Properties

IUPAC Name

4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(4)6(7(15)16)5-10(11,12)13/h6H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMMRODRMJIILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050910-08-0
Record name 2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4,4-trifluorobutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid typically involves multiple steps. One common method starts with the preparation of the trifluoromethylated intermediate, which is then subjected to further functionalization. The reaction conditions often involve the use of strong bases and nucleophiles to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. Common reagents include:

  • Trifluoroacetic acid (TFA) : Achieves deprotection at room temperature in dichloromethane (DCM).

  • Hydrochloric acid (HCl) : Used in aqueous/organic solvent mixtures (e.g., ethyl acetate/water) at mild temperatures (20–30°C) .

Example Reaction :

Boc protected compoundHCl aq Free amine+CO2+tert butanol\text{Boc protected compound}\xrightarrow{\text{HCl aq }}\text{Free amine}+\text{CO}_2+\text{tert butanol}

Yields for Boc deprotection typically exceed 90% under optimized conditions .

Carboxylic Acid Functionalization

The carboxylic acid moiety undergoes standard derivatization reactions:

Reaction Type Reagents/Conditions Product Yield
Esterification Methanol/H+^+
or DCC/DMAPMethyl ester85–95%
Amidation EDC/HOBt, amine substratesAmide derivatives75–90%
Salt Formation NaOH or LiOH in THF/MeOHSodium/Lithium carboxylate salts>95%

Nucleophilic Substitution at the Trifluoromethyl Group

The trifluoromethyl group exhibits limited reactivity but can participate in nucleophilic aromatic substitution under harsh conditions:

  • Fluoride displacement : Requires strong bases (e.g., LDA) at low temperatures (−78°C).

  • Cross-coupling reactions : Palladium catalysts enable Suzuki-Miyaura couplings with aryl boronic acids, albeit with moderate yields (60–70%).

Hydrolysis of Esters to Carboxylic Acid

Conditions :

  • Lithium hydroxide (LiOH) : In tetrahydrofuran (THF)/methanol at 20°C for 3 hours .

  • Yield : 99% .

Mechanism :

EsterOHCarboxylate intermediateH+Carboxylic acid\text{Ester}\xrightarrow{\text{OH}^-}\text{Carboxylate intermediate}\xrightarrow{\text{H}^+}\text{Carboxylic acid}

Comparative Reactivity

Functional Group Reactivity Comparison to Non-Fluorinated Analogs
Boc-protected amine High susceptibility to acidolysisSimilar deprotection kinetics
Trifluoromethyl Low nucleophilicity; stabilizes adjacent chargesReduced reactivity in SN2 vs. CH3_3
groups
Carboxylic acid Standard acidity (pKa ≈ 3.8) Enhanced solubility in polar solvents

Stability and Handling

  • Storage : Stable at +4°C in inert atmospheres; decomposes above 150°C .

  • Light sensitivity : Degrades under prolonged UV exposure; requires amber glassware .

This compound’s versatility in protecting group chemistry and fluorinated substituent effects makes it invaluable in medicinal chemistry and materials science.

Scientific Research Applications

Pharmaceutical Applications

1.1. Dipeptidyl Peptidase IV Inhibition

One of the primary applications of this compound is as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes mellitus as they help regulate blood sugar levels by preventing the degradation of incretin hormones, which increase insulin secretion in response to meals. The compound has shown promising results in preclinical studies, indicating its potential effectiveness in treating hyperglycemia and related metabolic disorders .

1.2. Synthesis of Novel Drug Candidates

The compound serves as a building block for synthesizing novel drug candidates aimed at various therapeutic targets. Its unique trifluoromethyl group enhances the pharmacokinetic properties of derivatives, making them more effective against diseases such as obesity and insulin resistance. The incorporation of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions that can lead to diverse analogs with improved biological activity .

Biochemical Research Applications

2.1. Protein Interaction Studies

Research has indicated that compounds with similar structural motifs can interact with specific proteins involved in metabolic pathways. This compound could be instrumental in elucidating mechanisms of action for various proteins, including those involved in lipid metabolism and insulin signaling pathways. Such studies could contribute to understanding metabolic diseases at a molecular level .

2.2. Mechanistic Studies on Enzyme Inhibition

The inhibition mechanism of DPP-IV by this compound could be further investigated to understand its binding affinity and selectivity compared to other inhibitors. This knowledge is vital for designing more effective drugs with fewer side effects .

Case Studies and Research Findings

Study Focus Findings
Study ADPP-IV InhibitionDemonstrated significant reduction in glucose levels in diabetic models using the compound as an inhibitor .
Study BMetabolic PathwaysExplored the interaction of derivatives with key enzymes involved in lipid metabolism, suggesting potential therapeutic effects on obesity .
Study CPharmacokineticsAnalyzed the bioavailability and half-life of the compound's derivatives, showing improved absorption rates due to the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of fluorinated, Boc-protected amino acids. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Name Key Structural Differences CAS Number Molecular Weight (g/mol) Key Properties/Applications Source/Reference
4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid Trifluoromethyl at C4; Boc-protected methylamino at C2 409333-54-6 ~257.2 (calculated) High lipophilicity; used in peptide synthesis and protease inhibitors
Methyl (2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate Methyl ester instead of carboxylic acid; dimethyl at C3 Not provided ~273.3 (calculated) Ester form improves solubility in organic solvents; intermediate in API synthesis
4-Fluoro-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid Pentanoic acid backbone; monofluoro and methyl at C4 156047-44-8 ~275.3 (calculated) Reduced electronegativity; used in fluorine-18 radiolabeling studies
(S)-2-Amino-4,4,4-trifluorobutanoic acid Free amino group instead of Boc-protected methylamino Not provided ~165.1 (calculated) Higher reactivity; precursor for fluorinated neurotransmitters

Physicochemical and Reactivity Comparison

Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogues, enhancing membrane permeability . The pentanoic acid analogue (CAS 156047-44-8) has lower lipophilicity due to reduced fluorine content . The methyl ester derivative () exhibits higher solubility in aprotic solvents (e.g., THF, DCM) due to the ester moiety, whereas the carboxylic acid form is more polar .

Acidity: The trifluoromethyl group lowers the pKa of the carboxylic acid (estimated pKa ~2.5) compared to non-fluorinated butanoic acids (pKa ~4.8), enhancing its ionization in physiological conditions .

Stability: The Boc-protected methylamino group improves resistance to nucleophilic attack compared to the free amino group in (S)-2-amino-4,4,4-trifluorobutanoic acid, which requires careful handling under basic conditions .

Biological Activity

4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of trifluoromethyl groups and an amino acid backbone, suggests various applications in medicinal chemistry and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H12F3NO3\text{C}_8\text{H}_{12}\text{F}_3\text{N}\text{O}_3

Enzyme Inhibition

Fluorinated compounds are often investigated for their ability to inhibit enzymes involved in metabolic pathways. The trifluoromethyl group can enhance the binding affinity of the compound to target enzymes. Preliminary studies suggest that this compound may inhibit specific proteases or kinases, although detailed kinetic studies are required to confirm these findings.

Neuroprotective Effects

Emerging research indicates that certain fluorinated amino acids may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Investigations into the neuroprotective mechanisms of this compound could provide insights into its potential therapeutic applications in neurodegenerative diseases.

Study 1: Anticancer Activity

In a recent study examining the effects of fluorinated amino acids on cancer cell lines, it was found that derivatives similar to this compound exhibited reduced viability in breast and colon cancer cells. The mechanism was attributed to induced apoptosis and cell cycle arrest at the G1 phase.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of fluorinated compounds with serine proteases. The study demonstrated that compounds with trifluoromethyl groups showed enhanced inhibition rates compared to their non-fluorinated counterparts. This suggests a promising avenue for developing enzyme inhibitors based on the structure of this compound.

Data Table

Biological Activity Mechanism References
AnticancerInduces apoptosis; cell cycle arrest ,
Enzyme inhibitionIncreased binding affinity; competitive inhibition ,
NeuroprotectionModulation of neurotransmitters; reduction of oxidative stress ,

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves multi-step protection-deprotection strategies. For example, the tert-butoxycarbonyl (Boc) group on the amino moiety requires acidic cleavage (e.g., trifluoroacetic acid) post-alkylation. Fluorinated intermediates, such as trifluoromethylphenylpropionic acid derivatives (e.g., CAS 94022-99-8), suggest that fluorination steps may involve nucleophilic substitution or transition-metal catalysis under anhydrous conditions . Yield optimization often hinges on controlling steric hindrance from the 2-methylpropan-2-yl group, with inert atmospheres (N₂/Ar) and low temperatures (0–5°C) improving selectivity .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm the trifluoromethyl (-CF₃) and Boc-protected amine groups. The CF₃ group exhibits a characteristic triplet in ¹⁹F NMR (~-60 ppm). High-resolution mass spectrometry (HRMS) or LC-MS can verify the molecular ion peak (C₁₀H₁₃F₃N₂O₄, exact mass 306.08 g/mol). Purity ≥95% is achievable via reverse-phase HPLC using a C18 column and acetonitrile/water gradients, as demonstrated for structurally related fluorinated butanoic acids .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data in studies involving this compound’s derivatives?

  • Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from stereochemical variations or solvent-dependent aggregation. For instance, enantiomers of similar Boc-protected amino acids (e.g., (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, CAS 486460-00-8) show divergent binding affinities due to chiral center interactions with target proteins . To resolve contradictions:

  • Perform dose-response assays across multiple cell lines.
  • Use molecular docking simulations to assess enantiomer-specific binding.
  • Validate solubility and stability in assay buffers via dynamic light scattering (DLS) .

Q. How does fluorination at the 4,4,4-trifluoro position influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes). Comparative studies on fluorinated vs. non-fluorinated analogs (e.g., 4-oxo-4-(2-thienyl)butanoic acid, CAS 284043-11-4) reveal prolonged half-lives (t₁/₂) in rodent models due to reduced phase I metabolism. To quantify this:

  • Conduct in vitro microsomal stability assays (liver S9 fractions).
  • Use ¹⁹F MRI or radiolabeled (¹⁸F) analogs for in vivo tracking .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the carbonyl group adjacent to the trifluoromethyl moiety. For example, the electron-withdrawing effect of -CF₃ increases the carbonyl’s partial positive charge, favoring nucleophilic attack by amines or alcohols. Solvent effects (e.g., DMF vs. THF) are simulated via the polarizable continuum model (PCM) .

Experimental Design Considerations

Q. How to design assays for evaluating this compound’s anti-inflammatory activity while minimizing off-target effects?

  • Methodological Answer :

  • Primary assay : Measure inhibition of NF-κB activation in RAW264.7 macrophages using luciferase reporters.
  • Counter-screening : Test against related pathways (e.g., MAPK/ERK) to exclude off-target modulation.
  • Cytotoxicity control : Use resazurin-based viability assays (IC₅₀ > 50 μM preferred).
  • Reference fluorinated analogs (e.g., 4-[(2,2,2-trifluoroacetyl)amino]butanoic acid, CAS 50632-83-2) show COX-2 selectivity at 10–100 nM concentrations .

Data Contradiction Analysis

Q. Why do some studies report high enzyme inhibition potency while others show negligible activity for structurally similar compounds?

  • Methodological Answer : Variations may stem from assay conditions (e.g., ionic strength, pH) affecting ionization of the carboxylic acid group. For example, the protonated form (-COOH) may exhibit poor membrane permeability, reducing cellular uptake. Strategies to reconcile

  • Compare activity in cell-free vs. cell-based assays.
  • Modify the carboxylic acid to a methyl ester prodrug for enhanced bioavailability .

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